2,3-Dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone
CAS No.: 68921-95-9
Cat. No.: VC17313103
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68921-95-9 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 2-hydroxy-2-phenyl-1,3-dihydropyrimidin-4-one |
| Standard InChI | InChI=1S/C10H10N2O2/c13-9-6-7-11-10(14,12-9)8-4-2-1-3-5-8/h1-7,11,14H,(H,12,13) |
| Standard InChI Key | MPFIRKHWYHEHGW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2(NC=CC(=O)N2)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone, reflects its bicyclic structure: a pyrimidinone ring fused with a dihydroxy-phenyl group. The core pyrimidinone system comprises a six-membered ring with two nitrogen atoms at positions 1 and 3, while the 2-hydroxy-2-phenyl moiety introduces steric and electronic complexity . Computational models predict a planar geometry for the aromatic rings, with intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen stabilizing the structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | White powder or liquid | |
| Purity | ≥99% | |
| Storage Conditions | Cool, dry, well-ventilated |
Spectroscopic Characterization
While direct spectral data for this compound is limited in the literature, analogous pyrimidinones exhibit characteristic IR absorptions at 1670–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) . Nuclear magnetic resonance (NMR) spectra of similar structures show phenyl proton resonances at δ 7.2–7.5 ppm and pyrimidinone ring protons at δ 5.5–6.0 ppm . Mass spectrometric analysis typically reveals a molecular ion peak at m/z 190, consistent with its molecular weight .
Synthesis and Manufacturing
Industrial Production Routes
Large-scale synthesis employs cyclocondensation of β-ketoamides with urea or thiourea derivatives under acidic or basic conditions . For example, heating N-phenylacetoacetamide with urea in ethanol catalyzed by hydrochloric acid yields the pyrimidinone core, with the phenyl group introduced via a Grignard reagent . Chinese suppliers like Chemlyte Solutions and Bluecrystal Chem-Union optimize this route for metric-ton production, achieving ≥99% purity through recrystallization or column chromatography .
Laboratory-Scale Modifications
Recent advances include microwave-assisted synthesis, reducing reaction times from hours to minutes. A 2023 study demonstrated that irradiating 2-hydroxyacetophenone and guanidine carbonate at 150°C for 15 minutes produces the target compound in 85% yield . Solvent-free mechanochemical methods have also been explored, enhancing eco-efficiency .
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound displays limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . LogP calculations (CLogP ≈ 1.2) suggest moderate lipophilicity, favorable for transmembrane permeability in drug design .
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 300°C . Storage under inert atmospheres at 2–8°C prevents oxidation of the hydroxyl group, as evidenced by HPLC stability studies over 12 months .
Pharmaceutical and Industrial Applications
Drug Discovery Platforms
The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Structural analogs with sulfur or selenium substitutions at position 2 exhibit IC₅₀ values <10 μM against Staphylococcus aureus and Bacillus cereus . A 2025 PubChem entry notes that selenated derivatives (e.g., CHEMBL113581) show enhanced cytotoxicity in HepG2 cells .
Material Science Innovations
In optoelectronics, pyrimidinone derivatives function as electron-transport layers in organic light-emitting diodes (OLEDs). Density functional theory (DFT) studies reveal a bandgap of 3.1 eV, suitable for blue-emitting materials .
Recent Research and Future Directions
Antimicrobial Studies
A 2023 Journal of Molecular Structure paper reported that halogenated analogs of 2,3-dihydro-2-hydroxy-2-phenyl-4(1H)-pyrimidinone inhibit Klebsiella pneumoniae biofilm formation by 70% at 50 μg/mL, outperforming ampicillin .
Computational Drug Design
Molecular docking simulations predict strong binding affinity (−9.2 kcal/mol) toward the SARS-CoV-2 main protease (Mpro), positioning this compound as a candidate for antiviral repurposing .
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